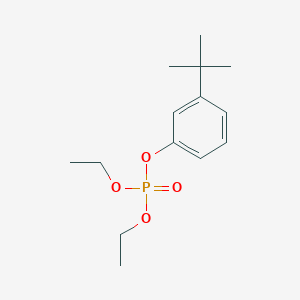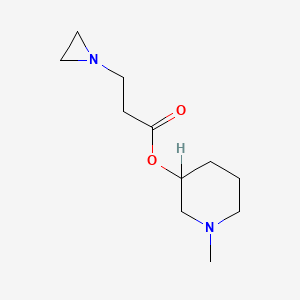
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate is a compound that combines the structural features of piperidinol and aziridine
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate typically involves the reaction of 1-Methyl-3-piperidinol with 3-(1-aziridinyl)propionic acid. The reaction is carried out under controlled conditions to ensure the formation of the desired product. Common reagents used in this synthesis include catalysts and solvents that facilitate the reaction .
Industrial Production Methods
Industrial production of this compound may involve large-scale synthesis using optimized reaction conditions to maximize yield and purity. The process may include steps such as purification and crystallization to obtain the final product in a form suitable for various applications .
Analyse Chemischer Reaktionen
Types of Reactions
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding oxides.
Reduction: Reduction reactions can convert the compound into its reduced forms.
Substitution: The aziridine ring can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents, reducing agents, and nucleophiles. Reaction conditions such as temperature, pressure, and solvent choice play a crucial role in determining the outcome of these reactions .
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxides, while substitution reactions may produce various substituted derivatives .
Wissenschaftliche Forschungsanwendungen
1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate has several scientific research applications:
Chemistry: Used as a reagent in organic synthesis and as a building block for more complex molecules.
Biology: Investigated for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications, particularly in drug development.
Industry: Utilized in the production of coatings, adhesives, and other materials due to its unique chemical properties
Wirkmechanismus
The mechanism of action of 1-Methyl-3-piperidinol 3-(1-aziridinyl)propionate involves the interaction of its functional groups with molecular targets. The aziridine ring, in particular, is known for its reactivity and ability to form covalent bonds with nucleophiles. This reactivity underlies its potential biological activity and applications in various fields .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
1-Methyl-3-piperidinol: Shares the piperidinol structure but lacks the aziridine ring.
3-(1-Aziridinyl)propionic acid: Contains the aziridine ring but lacks the piperidinol structure
Uniqueness
This combination makes it a versatile compound for research and industrial use .
Eigenschaften
CAS-Nummer |
24116-24-3 |
|---|---|
Molekularformel |
C11H20N2O2 |
Molekulargewicht |
212.29 g/mol |
IUPAC-Name |
(1-methylpiperidin-3-yl) 3-(aziridin-1-yl)propanoate |
InChI |
InChI=1S/C11H20N2O2/c1-12-5-2-3-10(9-12)15-11(14)4-6-13-7-8-13/h10H,2-9H2,1H3 |
InChI-Schlüssel |
PIPOFPHKPVIVHJ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1CCCC(C1)OC(=O)CCN2CC2 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


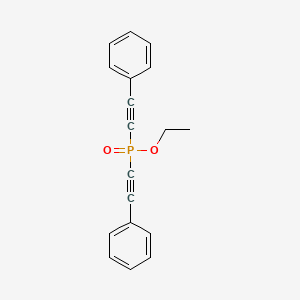
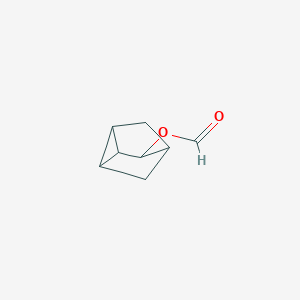
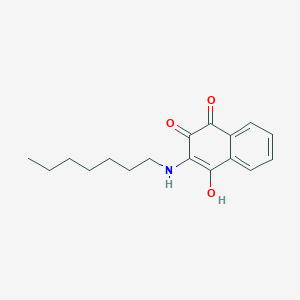
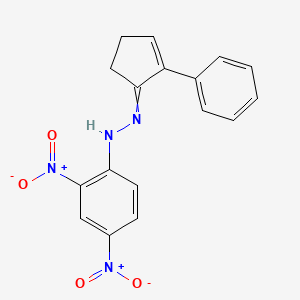
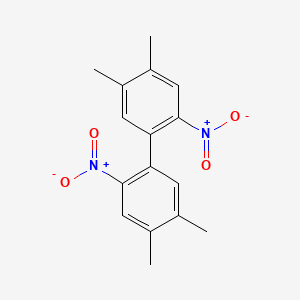
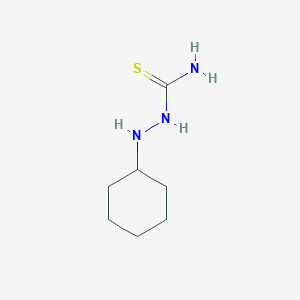

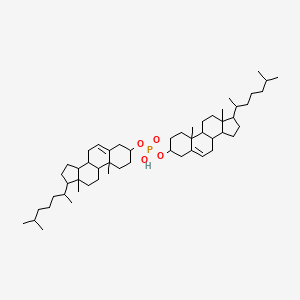
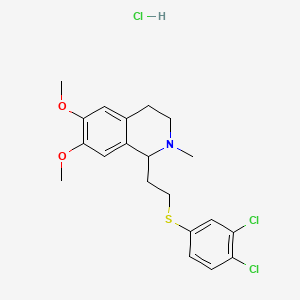
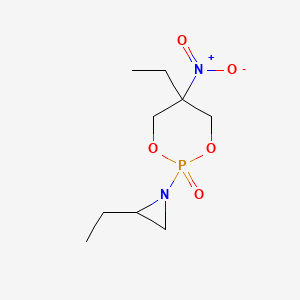
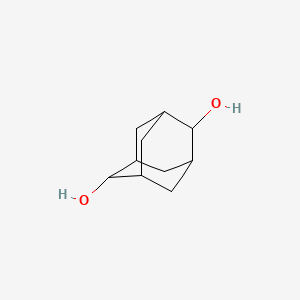

![1-Dodecyl-1-azabicyclo[2.2.2]octan-1-ium bromide](/img/structure/B14704991.png)
